4,4-Dimethyl-2-pentanone

説明

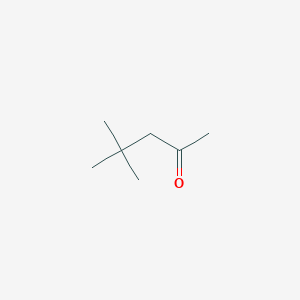

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4,4-dimethylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-6(8)5-7(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZASWMGVGQEVCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073914 | |

| Record name | 2-Pentanone, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Acros Organics MSDS] | |

| Record name | 4,4-Dimethyl-2-pentanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11051 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

590-50-1 | |

| Record name | 4,4-Dimethyl-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethyl-2-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Dimethyl-2-pentanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentanone, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethylpentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4-Dimethyl-2-pentanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT892W449L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,4-Dimethyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways and mechanisms for producing 4,4-dimethyl-2-pentanone, a ketone of interest in various chemical research and development applications. This document details experimental protocols, reaction mechanisms, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound, also known as methyl neopentyl ketone, is a seven-carbon branched-chain ketone.[1][2][3] Its structure, featuring a sterically hindered neopentyl group, imparts unique chemical properties that make it a valuable intermediate in organic synthesis. This guide focuses on the most practical and well-documented synthetic routes to this compound, providing the necessary details for its successful preparation.

Primary Synthesis Pathway: A Two-Step Approach

The most common and efficient synthesis of this compound involves a two-step process:

-

Grignard Reaction: Synthesis of the precursor alcohol, 4,4-dimethyl-2-pentanol (B1594796), via the reaction of a neopentyl Grignard reagent with acetaldehyde (B116499).

-

Oxidation: Subsequent oxidation of the secondary alcohol to the desired ketone.

This pathway offers a reliable and scalable method for producing this compound.

Step 1: Grignard Synthesis of 4,4-Dimethyl-2-pentanol

The initial step involves the formation of a Grignard reagent from a neopentyl halide, which then undergoes a nucleophilic addition to the carbonyl carbon of acetaldehyde. The resulting alkoxide is then protonated during an aqueous workup to yield 4,4-dimethyl-2-pentanol.[4][5]

Reaction Mechanism:

The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of acetaldehyde. This addition forms a tetrahedral intermediate, a magnesium alkoxide salt. Subsequent hydrolysis in the presence of a weak acid (e.g., ammonium (B1175870) chloride) protonates the alkoxide to furnish the final secondary alcohol product.[4]

Experimental Protocol:

-

Preparation of Neopentylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.15 equivalents) are placed. A crystal of iodine is added as an initiator. Anhydrous diethyl ether is added to cover the magnesium. A solution of neopentyl bromide (1 equivalent) in anhydrous diethyl ether is placed in the dropping funnel. A small amount of the neopentyl bromide solution is added to initiate the reaction, which is indicated by bubbling and the disappearance of the iodine color. The flask may be gently warmed to start the reaction. Once initiated, the remaining neopentyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[5]

-

Reaction with Acetaldehyde: The prepared Grignard reagent solution is cooled in an ice bath to 0-10°C. A solution of freshly distilled acetaldehyde (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

-

Workup and Purification: The reaction mixture is carefully poured into a cold, saturated aqueous solution of ammonium chloride with stirring to quench the reaction and dissolve the magnesium salts. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate (B86663), filtered, and the solvent is removed by rotary evaporation. The crude 4,4-dimethyl-2-pentanol can be purified by fractional distillation.[5]

| Parameter | Value | Reference |

| Reactants | Neopentyl bromide, Magnesium, Acetaldehyde | [5] |

| Solvent | Anhydrous diethyl ether or THF | [5] |

| Reaction Time | Grignard formation: 2-3 hours; Reaction with acetaldehyde: 1-2 hours | [5] |

| Temperature | Grignard formation: Reflux; Reaction with acetaldehyde: 0-10°C | [5] |

| Reported Yield | 70-80% (estimated for similar Grignard reactions) | General Grignard reaction yields |

Step 2: Oxidation of 4,4-Dimethyl-2-pentanol to this compound

The secondary alcohol obtained from the Grignard reaction is oxidized to the target ketone. Several methods are available for this transformation, with varying degrees of reactivity, selectivity, and environmental impact.

Oxidation Methods:

-

Jones Oxidation: A robust and high-yielding method using a solution of chromium trioxide in sulfuric acid and acetone (B3395972). It is a strong oxidizing agent.[1][6][7][8][9]

-

Pyridinium (B92312) Chlorochromate (PCC) Oxidation: A milder alternative to Jones oxidation, typically carried out in dichloromethane (B109758) (DCM). It is known to minimize over-oxidation.[6][10][11][12][13]

-

Swern Oxidation: A very mild, metal-free oxidation using dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures. It is highly selective and tolerates a wide range of functional groups.[2][7][10][14][15][16][17]

Experimental Protocols:

-

Jones Oxidation:

-

Reagent Preparation: Dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid, then carefully dilute with water.

-

Procedure: Dissolve 4,4-dimethyl-2-pentanol in acetone and cool the solution in an ice bath. Add the Jones reagent dropwise with stirring, maintaining the temperature below 20°C. The reaction is typically rapid, and the color changes from orange-red to green. After the addition is complete, stir for an additional 30 minutes. The excess oxidant is quenched with isopropanol. The mixture is then diluted with water and extracted with ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ketone, which can be purified by distillation.[8]

-

-

PCC Oxidation:

-

Procedure: To a suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and celite in anhydrous dichloromethane (DCM), add a solution of 4,4-dimethyl-2-pentanol (1 equivalent) in DCM. Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts. The filtrate is concentrated, and the residue is purified by flash chromatography or distillation.[13]

-

-

Swern Oxidation:

-

Procedure: To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78°C (dry ice/acetone bath), add a solution of DMSO (2.2 equivalents) in DCM dropwise. After stirring for 15 minutes, add a solution of 4,4-dimethyl-2-pentanol (1 equivalent) in DCM dropwise. Stir for another 30 minutes at -78°C. Then, add triethylamine (B128534) (5 equivalents) dropwise and allow the reaction to warm to room temperature. Quench the reaction with water and extract the product with DCM. The combined organic layers are washed with dilute HCl, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate and concentrating, the crude product can be purified by chromatography or distillation.[14][15][16]

-

| Oxidation Method | Reagents | Solvent | Temperature | Reaction Time | Typical Yield | Reference |

| Jones Oxidation | CrO₃, H₂SO₄ | Acetone | 0-20 °C | 0.5 - 2 hours | 85-95% | [6] |

| PCC Oxidation | Pyridinium Chlorochromate | Dichloromethane | Room Temp. | 2 - 4 hours | 80-90% | [13] |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Dichloromethane | -78 °C to Room Temp. | 1 - 2 hours | 90-98% | [14][15] |

Alternative Synthesis Pathways

While the Grignard/oxidation route is the most common, other methods can be employed for the synthesis of this compound.

Acylation of Organocadmium Reagents

Organocadmium reagents, prepared from Grignard reagents and cadmium chloride, react with acyl chlorides to produce ketones with minimal side reactions. The lower reactivity of organocadmium reagents compared to Grignard reagents prevents the addition to the newly formed ketone.

Reaction Scheme:

This method can be a good alternative, especially when dealing with sensitive substrates.

Spectroscopic Data for this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

| Spectroscopic Data |

| ¹H NMR (CDCl₃): δ 2.15 (s, 3H, CH₃CO), 2.11 (s, 2H, CH₂), 0.95 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃): δ 209.5 (C=O), 53.5 (CH₂), 31.0 (C(CH₃)₃), 29.8 (C(CH₃)₃), 29.5 (CH₃CO) |

| IR (neat, cm⁻¹): 2958, 1715 (C=O), 1365 |

| Mass Spectrum (m/z): 114 (M⁺), 99, 57 (base peak), 43 |

(Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.)[1][2][3][15][16]

Conclusion

This technical guide has detailed the primary and alternative synthetic pathways for this compound. The two-step Grignard reaction followed by oxidation of the resulting secondary alcohol is presented as the most practical and efficient method. Detailed experimental protocols and quantitative data for various oxidation methods have been provided to assist researchers in the successful synthesis of this valuable ketone. The choice of the specific oxidation method will depend on the desired scale, available reagents, and the sensitivity of other functional groups in the starting material.

References

- 1. This compound | C7H14O | CID 11546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Pentanone, 4,4-dimethyl- [webbook.nist.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. studylib.net [studylib.net]

- 9. researchgate.net [researchgate.net]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. This compound(590-50-1) 1H NMR [m.chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. Swern Oxidation [organic-chemistry.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4,4-Dimethyl-2-pentanone

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4,4-Dimethyl-2-pentanone. Designed for researchers, scientists, and drug development professionals, this document details the structural elucidation of the molecule through NMR spectroscopy, including data interpretation, experimental protocols, and visual representations of the molecular structure and its NMR correlations.

Introduction to the NMR Spectroscopy of this compound

This compound, also known as methyl neopentyl ketone, is a ketone with the chemical formula C₇H₁₄O. Its structure presents distinct proton and carbon environments, making it an excellent subject for NMR analysis. ¹H and ¹³C NMR spectroscopy are powerful analytical techniques used to determine the structure of organic molecules by providing information about the chemical environment of individual hydrogen and carbon atoms, respectively.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical structure of this compound gives rise to a predictable NMR spectrum. The molecule possesses a plane of symmetry that simplifies the number of unique signals.

Molecular Structure:

¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show three distinct signals, all of which are singlets due to the absence of adjacent protons for spin-spin coupling.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a | ~1.0 | Singlet | 9H |

| b | ~2.2 | Singlet | 2H |

| d | ~2.1 | Singlet | 3H |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum is predicted to show five distinct signals, corresponding to the five unique carbon environments in the molecule.

| Signal Assignment | Chemical Shift (δ, ppm) |

| a (C(CH₃)₃) | ~29 |

| Quaternary C | ~32 |

| b (CH₂) | ~53 |

| d (CH₃) | ~30 |

| c (C=O) | ~208 |

Experimental Protocol for NMR Analysis

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of pure this compound.

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common and effective choice for this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

¹H NMR Spectroscopy Acquisition

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay: 1-2 seconds.

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption line shapes.

-

Calibrate the chemical shift axis by setting the residual solvent peak (CHCl₃ in CDCl₃) to 7.26 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

¹³C NMR Spectroscopy Acquisition

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Calibrate the chemical shift axis using the solvent peak (CDCl₃ at 77.16 ppm).

-

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the chemical structure of this compound and the logical relationship between its atomic environments and their corresponding NMR signals.

Caption: Molecular structure of this compound with NMR assignments.

Caption: Logical workflow of NMR signal assignments for this compound.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4,4-Dimethyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of 4,4-Dimethyl-2-pentanone (CAS No: 590-50-1), a ketone of interest in various chemical and pharmaceutical research domains. This document outlines the key fragmentation pathways, presents quantitative data on the resulting ions, and details a standardized experimental protocol for obtaining the mass spectrum.

Core Concepts in Ketone Fragmentation

The mass spectrum of a ketone is primarily characterized by two major fragmentation pathways initiated by electron ionization: alpha-cleavage and the McLafferty rearrangement.

-

Alpha-Cleavage: This process involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group. The resulting resonance-stabilized acylium ion is a prominent peak in the mass spectrum. The stability of the radical lost determines the preferred cleavage site.

-

McLafferty Rearrangement: This rearrangement occurs in ketones possessing a γ-hydrogen (a hydrogen atom on the carbon three atoms away from the carbonyl group). It involves the transfer of this hydrogen to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the β-carbon-carbon bond. This results in the formation of a neutral alkene and a new radical cation.[1]

Mass Spectrometry Data of this compound

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions, with the most abundant peaks corresponding to specific cleavage events. The molecular ion (M+) peak is observed at an m/z of 114, consistent with its molecular weight.[2][3][4]

Table 1: Prominent Fragment Ions of this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Fragmentation Pathway |

| 43 | 100 | [CH₃CO]⁺ | Alpha-Cleavage |

| 57 | 48.6 | [C₄H₉]⁺ | Alpha-Cleavage |

| 58 | 33.5 | [C₃H₆O]⁺• | McLafferty Rearrangement |

| 99 | 2.7 | [M-CH₃]⁺ | Alpha-Cleavage |

| 114 | 3.8 | [C₇H₁₄O]⁺• | Molecular Ion |

Data extracted from the NIST Mass Spectrometry Data Center and ChemicalBook.[2][5]

Fragmentation Pathways of this compound

The fragmentation of this compound proceeds through distinct pathways, leading to the characteristic peaks observed in its mass spectrum.

Alpha-Cleavage

Two primary alpha-cleavage pathways are possible for this compound.

-

Pathway 1: Formation of the Acylium Ion (m/z 43) : Cleavage of the bond between C2 and C3 results in the formation of the highly stable acetyl cation ([CH₃CO]⁺) and the loss of a neopentyl radical. This fragment is the base peak in the spectrum, indicating its high abundance.

-

Pathway 2: Formation of the tert-Butyl Cation (m/z 57) : Cleavage of the bond between the carbonyl carbon (C2) and the adjacent methylene (B1212753) group (C3) can also lead to the formation of a tert-butyl cation ([C(CH₃)₃]⁺) and the loss of an acetyl radical. The high stability of the tertiary carbocation makes this a significant fragmentation pathway.

Caption: Alpha-Cleavage Pathways of this compound.

McLafferty Rearrangement

Despite having γ-hydrogens on the C5 methyl groups, a classical McLafferty rearrangement leading to the loss of a neutral alkene is not the most prominent feature for this specific ketone. However, a rearrangement process does lead to a notable fragment at m/z 58. This is attributed to a γ-hydrogen transfer from one of the methyl groups to the carbonyl oxygen, followed by cleavage of the Cα-Cβ bond (the bond between C2 and C3), resulting in the expulsion of isobutylene (B52900) and the formation of an enol radical cation of acetone (B3395972) with an m/z of 58.[6]

Caption: McLafferty Rearrangement of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following protocol outlines a standardized procedure for acquiring the electron ionization (EI) mass spectrum of this compound.

Instrumentation

-

Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer equipped with an electron ionization source.

-

Inlet System: Gas chromatography (GC) system for sample introduction or a direct insertion probe.

-

Data System: A computer with software for instrument control, data acquisition, and spectral analysis.

Reagents and Materials

-

This compound: High purity grade (>98%).

-

Solvent (for GC introduction): Hexane or ethyl acetate, HPLC grade.

-

Helium: Ultra-high purity (99.999%) for GC carrier gas.

Sample Preparation

-

For GC-MS Introduction:

-

Prepare a 100 ppm solution of this compound in the chosen solvent.

-

Vortex the solution to ensure homogeneity.

-

Transfer the solution to a 2 mL autosampler vial.

-

-

For Direct Insertion Probe:

-

Place a small drop of neat this compound into a clean glass capillary tube.

-

Insert the capillary tube into the direct insertion probe.

-

Mass Spectrometer Operating Parameters

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 35-200

-

Scan Rate: 1 scan/second

-

Transfer Line Temperature (for GC-MS): 280 °C

Gas Chromatography Parameters (for GC-MS)

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., DB-5ms)

-

Carrier Gas: Helium

-

Flow Rate: 1.0 mL/min (constant flow)

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Split Ratio: 50:1

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold at 200 °C for 5 minutes.

-

Data Acquisition and Analysis

-

Inject the prepared sample into the GC-MS system or insert the direct probe.

-

Initiate data acquisition using the instrument control software.

-

After the run is complete, process the data to obtain the mass spectrum.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

This comprehensive guide provides the foundational knowledge and practical details for understanding and obtaining the mass spectrum of this compound. The provided data and protocols are intended to support researchers in their analytical endeavors.

References

- 1. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 2. 2-Pentanone, 4,4-dimethyl- [webbook.nist.gov]

- 3. This compound | C7H14O | CID 11546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Pentanone, 4,4-dimethyl- [webbook.nist.gov]

- 5. This compound(590-50-1) MS spectrum [chemicalbook.com]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Infrared Spectroscopy of 4,4-Dimethyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of 4,4-Dimethyl-2-pentanone, a ketone of interest in various chemical and pharmaceutical applications. Understanding the vibrational characteristics of its functional groups is crucial for its identification, purity assessment, and the study of its chemical transformations. This document details the characteristic IR absorption bands, provides a standardized experimental protocol for spectral acquisition, and outlines the analytical workflow.

Core Functional Groups and Their Infrared Signatures

This compound possesses two primary types of functional groups that give rise to distinct absorption bands in the mid-infrared region: the carbonyl (C=O) group of the ketone and the various carbon-hydrogen (C-H) bonds of the methyl and methylene (B1212753) groups.

-

Carbonyl (C=O) Stretching: The most prominent and characteristic absorption band for a saturated acyclic ketone like this compound is the C=O stretching vibration. This intense, sharp peak typically appears in the region of 1725-1705 cm⁻¹. Its high intensity is due to the large change in dipole moment during the stretching vibration of the polar carbonyl bond.

-

C-H Stretching: The absorptions arising from the stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups are found in the 3000-2850 cm⁻¹ region. Asymmetric and symmetric stretching modes of these groups give rise to multiple peaks in this range.

-

C-H Bending: The bending vibrations of the C-H bonds occur at lower wavenumbers. The scissoring and rocking motions of the methylene group and the asymmetric and symmetric bending (umbrella) modes of the methyl groups produce a series of absorptions in the fingerprint region (approximately 1470-1365 cm⁻¹). The presence of a tert-butyl group is often indicated by a characteristic split peak in this region.

Quantitative Infrared Absorption Data

The following table summarizes the principal infrared absorption bands for this compound, with data extracted from the National Institute of Standards and Technology (NIST) spectral database.[1]

| Wavenumber (cm⁻¹) | Transmittance (%) | Intensity | Functional Group Assignment |

| 2965 | 25 | Strong | C-H Asymmetric Stretch (CH₃) |

| 2935 | 45 | Medium | C-H Asymmetric Stretch (CH₂) |

| 2872 | 48 | Medium | C-H Symmetric Stretch (CH₃) |

| 1718 | 5 | Strong | C=O Carbonyl Stretch |

| 1468 | 40 | Medium | C-H Scissoring (CH₂) / Asymmetric Bend (CH₃) |

| 1367 | 35 | Strong | C-H Symmetric Bend (Umbrella Mode - CH₃) |

| 1225 | 65 | Weak | C-C Skeletal Vibrations |

| 1165 | 55 | Medium | C-H Rocking/Twisting |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique for obtaining the infrared spectrum of liquid samples due to its simplicity and minimal sample preparation.

I. Objective: To obtain a high-quality mid-infrared spectrum of liquid this compound.

II. Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

Sample of this compound (neat liquid).

-

Dropper or pipette.

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol).

-

Lint-free wipes.

III. Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

-

Verify that the ATR accessory is correctly installed in the sample compartment.

-

-

Background Spectrum Acquisition:

-

Before introducing the sample, a background spectrum must be collected. This measures the absorbance of the ambient atmosphere (water vapor, carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.

-

Clean the surface of the ATR crystal with a lint-free wipe dampened with a volatile solvent like isopropanol. Allow the crystal to dry completely.

-

Initiate the background scan using the spectrometer's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Using a clean dropper, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan using the same parameters as the background scan (e.g., number of scans, resolution).

-

The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

The resulting spectrum can be processed as needed. Common processing steps include baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.

-

Analyze the spectrum by assigning the observed absorption bands to the corresponding molecular vibrations of the functional groups in this compound.

-

-

Cleaning:

-

After the analysis, thoroughly clean the ATR crystal by wiping away the sample with a lint-free wipe.

-

Perform a final rinse with the cleaning solvent and allow it to evaporate completely.

-

Visualized Workflow

The following diagram illustrates the logical flow of the ATR-FTIR experimental procedure.

References

IUPAC name and structure of 4,4-Dimethyl-2-pentanone

An In-depth Technical Guide to 4,4-Dimethyl-2-pentanone

Abstract

This technical guide provides a comprehensive overview of this compound, a ketone with applications in organic synthesis. The document details its chemical identity, physicochemical properties, and spectroscopic data. Furthermore, it outlines a representative synthetic protocol and potential applications relevant to researchers and professionals in chemical and pharmaceutical development.

Chemical Identity and Structure

This compound, also known by synonyms such as Methyl neopentyl ketone, is an aliphatic ketone.[1][2][3][4] Its structure features a carbonyl group at the second position of a pentane (B18724) chain, with two methyl groups attached to the fourth carbon.

-

SMILES: CC(=O)CC(C)(C)C[8]

The chemical structure of this compound is as follows:

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. The compound is a clear, colorless to light yellow liquid at room temperature.[1][9] It is classified as a highly flammable liquid.[5][9]

| Property | Value | Reference |

| Appearance | Clear colorless to light yellow liquid | [1][9] |

| Density | 0.809 g/mL at 25 °C | [1] |

| Boiling Point | 125-130 °C | [1][8] |

| Melting Point | -64 °C | [1][10] |

| Flash Point | 19 °C (66.2 °F) - closed cup | |

| Refractive Index | n20/D 1.404 | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is summarized below.

| Spectroscopy | Data Highlights |

| ¹H NMR | Spectral data is available for this compound.[11] |

| ¹³C NMR | Spectra have been recorded in CDCl₃.[12] |

| Mass Spectrometry | Electron ionization mass spectra are available.[3] |

| Infrared (IR) Spectroscopy | Gas-phase IR spectra have been documented.[4] |

Experimental Protocols

Synthesis of this compound

While multiple synthetic routes are possible, a common method for preparing ketones involves the oxidation of secondary alcohols or the reaction of an acid chloride with an organocuprate reagent. A plausible synthesis for this compound could involve the oxidation of 4,4-dimethyl-2-pentanol.

General Protocol for Oxidation of a Secondary Alcohol:

-

Dissolution: The secondary alcohol (4,4-dimethyl-2-pentanol) is dissolved in a suitable organic solvent, such as dichloromethane (B109758) or acetone.

-

Addition of Oxidizing Agent: A solution of an oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation cocktail) is added slowly to the alcohol solution at a controlled temperature, typically 0 °C to room temperature.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, the mixture is quenched, often with the addition of a reducing agent like sodium bisulfite if a chromium-based oxidant is used. The organic layer is then washed with aqueous solutions (e.g., dilute acid, brine) to remove byproducts and unreacted reagents.

-

Purification: The crude product is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting ketone is then purified, typically by distillation.

Below is a workflow diagram illustrating this general synthetic and purification process.

Caption: Diagram 1: General Synthesis and Purification Workflow.

Applications in Organic Synthesis

This compound serves as a reagent in various organic transformations. Its primary utility is as a building block for more complex molecules.

-

Synthesis of Tertiary Alcohols: It has been used as a starting material in the synthesis of 3,4,4,5-tetramethyl-3-hexanol.[13]

-

Atmospheric Chemistry Research: The compound has been utilized in studies of gas-phase reactions involving hydroxyl radicals and 2,2,4-trimethylpentane.[13]

While direct applications in drug development are not prominently documented, its role as a synthetic intermediate for creating sterically hindered molecules could be of interest to medicinal chemists.

Safety Information

This compound is a hazardous substance that requires careful handling.

-

Hazards: It is a highly flammable liquid and vapor (H225).[5] It may cause irritation and central nervous system (CNS) depression.[14]

-

Precautions: Keep away from heat, sparks, open flames, and hot surfaces.[9] Use non-sparking tools and take precautionary measures against static discharge.[1] Wear appropriate personal protective equipment (PPE), including gloves and eye protection.

Conclusion

This compound is a well-characterized ketone with established physicochemical and spectroscopic properties. It serves as a useful intermediate in organic synthesis for creating sterically demanding structures. Proper safety protocols must be strictly adhered to during its handling and use due to its flammability and potential health hazards. This guide provides foundational data to support its application in research and development settings.

References

- 1. This compound [chembk.com]

- 2. 2-Pentanone, 4,4-dimethyl- [webbook.nist.gov]

- 3. 2-Pentanone, 4,4-dimethyl- [webbook.nist.gov]

- 4. 2-Pentanone, 4,4-dimethyl- [webbook.nist.gov]

- 5. This compound | C7H14O | CID 11546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound [stenutz.eu]

- 11. This compound(590-50-1) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. scientificlabs.co.uk [scientificlabs.co.uk]

- 14. This compound - Hazardous Agents | Haz-Map [haz-map.com]

Solubility and stability of 4,4-Dimethyl-2-pentanone in common solvents

An In-depth Technical Guide to the Solubility and Stability of 4,4-Dimethyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, solubility, and chemical stability of this compound (CAS No. 590-50-1), also known as methyl neopentyl ketone.[1][2][3] This document is intended for professionals in research and development, analytical chemistry, and drug formulation, offering critical data and standardized protocols for handling and testing this compound. Information is presented through structured data tables and detailed experimental workflows visualized with Graphviz diagrams to ensure clarity and ease of use.

Physicochemical Properties

This compound is a clear, colorless liquid ketone.[4][5] Its structure, featuring a carbonyl group and a sterically hindered neopentyl group, dictates its physical and chemical behavior. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonyms | Methyl neopentyl ketone, 4,4-Dimethylpentan-2-one | [1][2][4] |

| CAS Number | 590-50-1 | [1][4][5][6][7] |

| Molecular Formula | C₇H₁₄O | [4][5][6] |

| Molecular Weight | 114.19 g/mol | [4][6][7] |

| Appearance | Clear colorless liquid | [4][5] |

| Density | 0.809 g/mL at 25 °C | [6][7] |

| Boiling Point | 125-130 °C | [6][7] |

| Melting Point | -64 °C | [1][6] |

| Flash Point | 19 °C (66.2 °F) - closed cup | [7] |

| Refractive Index (n20/D) | 1.404 | [6][7] |

Solubility Profile

The solubility of this compound is governed by its molecular structure. The polar carbonyl group allows for dipole-dipole interactions, while the seven-carbon aliphatic structure imparts significant non-polar character. This dual nature results in good miscibility with a wide range of organic solvents but limited solubility in water, a characteristic shared by other ketones of similar molecular weight like 4-methyl-2-pentanone.[8][9]

Table 2: Qualitative Solubility of this compound in Common Solvents

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water | Polar, Protic | Sparingly Soluble | The non-polar C7 alkyl chain limits miscibility with water despite the polar ketone group. |

| Ethanol | Polar, Protic | Miscible | Able to engage in hydrogen bonding with the carbonyl oxygen and has a compatible alkyl component. |

| Methanol | Polar, Protic | Miscible | Similar to ethanol, it is a small polar protic solvent capable of favorable interactions. |

| Acetone | Polar, Aprotic | Miscible | "Like dissolves like"; both are ketones with similar polarity. |

| Acetonitrile | Polar, Aprotic | Miscible | A common polar aprotic solvent that readily solvates the carbonyl group. |

| Dichloromethane (DCM) | Non-polar | Miscible | Effective at solvating organic compounds with moderate polarity. |

| Hexane | Non-polar | Miscible | The large alkyl portion of the molecule interacts favorably with non-polar alkane solvents. |

| Toluene | Non-polar | Miscible | Aromatic solvent that effectively solvates the non-polar regions of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Miscible | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

Experimental Protocol: Solubility Determination

This protocol outlines a standard method for determining the qualitative and semi-quantitative solubility of a compound.

-

Preparation : Add a precisely weighed amount (e.g., 10 mg) of this compound to a clean, dry vial.

-

Solvent Addition : Add the selected solvent to the vial in incremental volumes (e.g., 0.1 mL portions).

-

Mixing : After each addition, cap the vial and vortex for 30-60 seconds at ambient temperature.

-

Observation : Visually inspect the solution against a dark background for any undissolved material. A clear, single-phase solution indicates complete dissolution.

-

Classification :

-

Soluble/Miscible : If a clear solution forms.

-

Partially Soluble : If the solution remains cloudy or a second phase persists after significant solvent addition.

-

Insoluble : If the compound does not dissolve even after adding a large volume of solvent (e.g., >10 mL for 10 mg of solute).

-

-

Quantification : The solubility can be expressed in mg/mL based on the volume of solvent required to achieve complete dissolution.

Caption: Workflow for qualitative and semi-quantitative solubility testing.

Stability Profile

The chemical stability of this compound is a critical parameter for its storage and application. As a ketone, it is generally stable but can be susceptible to degradation under certain conditions. Potential degradation pathways include oxidation (especially peroxide formation, a known risk for similar ketones) and reactions involving the enol tautomer under strongly acidic or basic conditions.[9][10]

Table 3: Predicted Chemical Stability and Potential Degradation Pathways

| Condition | Stability | Potential Degradation Pathway / Reaction |

| Acidic (pH 1-3) | Likely Stable | Potential for slow acid-catalyzed enolization, but degradation is generally not expected under typical conditions. |

| Neutral (pH ~7) | Stable | Expected to be stable in neutral aqueous solutions and under standard storage conditions. |

| Basic (pH 11-13) | Moderate | May undergo base-catalyzed enolization, which can lead to aldol-type condensation or other reactions over time. |

| Oxidizing Agents (e.g., H₂O₂) | Susceptible | Ketones can be susceptible to oxidation. Autoxidation to form explosive peroxides upon exposure to air is a known risk for similar compounds.[8] |

| Elevated Temperature | Stable to a point | Thermally stable up to its boiling point. At very high temperatures, thermal decomposition can occur, potentially via Norrish-type reactions. |

| Light (Photostability) | Moderate | Ketones can absorb UV light, potentially leading to photochemical reactions such as cleavage or hydrogen abstraction (Norrish type reactions). |

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential to identify likely degradation products and establish the intrinsic stability of a compound. This protocol is based on ICH guideline Q1A(R2).[11]

-

Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions :

-

Acid Hydrolysis : Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

-

Base Hydrolysis : Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

-

Oxidation : Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Stress : Store the solid compound and the stock solution at 60 °C for 7 days.

-

Photostability : Expose the solid and stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (per ICH Q1B guidelines).[11]

-

-

Sample Preparation : After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

-

Analysis : Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.

-

Evaluation : Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify any major degradation products.

References

- 1. This compound [stenutz.eu]

- 2. 2-Pentanone, 4,4-dimethyl- [webbook.nist.gov]

- 3. 2-Pentanone, 4,4-dimethyl- [webbook.nist.gov]

- 4. This compound | C7H14O | CID 11546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. chembk.com [chembk.com]

- 7. 4,4-二甲基-2-戊酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-Methyl-2-pentanone Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. chemcess.com [chemcess.com]

- 10. Human Metabolome Database: Showing metabocard for 2,4-Dimethyl-3-pentanone (HMDB0031429) [hmdb.ca]

- 11. ICH Official web site : ICH [ich.org]

A Technical Guide to 4,4-Dimethyl-2-pentanone: Commercial Availability, Purity, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial sources, available purity levels, and synthetic methodologies for 4,4-Dimethyl-2-pentanone (CAS No. 590-50-1). This technical document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields requiring high-purity ketones.

Commercial Sources and Purity Levels

This compound, also known as methyl neopentyl ketone, is readily available from a variety of chemical suppliers. The compound is typically offered in purities of 99% and 95%, suitable for a range of research and development applications. Key suppliers and their product specifications are summarized in the table below.

| Supplier | Stated Purity | Available Quantities | Additional Information |

| Sigma-Aldrich | 99% | 5g, 25g, 100g | Provides a detailed Certificate of Analysis with physical properties and safety information.[1] |

| Thermo Scientific Chemicals | 99% | 5g, 25g | Formerly part of the Acros Organics portfolio. |

| Molport | 95%, 99% | 1g, 5g, 10g, 25g, 100g | Aggregates offerings from multiple suppliers, providing a broad range of pack sizes. |

| Matrix Fine Chemicals | Not specified | Small and large quantities | Available upon request. |

Synthetic Methodologies

Several synthetic routes for the preparation of this compound have been reported. The choice of method may depend on the desired scale, available starting materials, and required purity.

Ketonization of Pivalic Acid and Acetic Acid

One industrial method for the synthesis of this compound involves the ketonization of pivalic acid and acetic acid. This reaction is typically carried out at high temperatures over a metal oxide catalyst.

Experimental Protocol:

A mixture of pivalic acid and acetic acid is vaporized and passed over a heated catalyst bed. The catalyst often consists of metal oxides, such as those of cerium, lanthanum, or neodymium, on a support like gamma-alumina[2]. The reaction is generally performed at temperatures ranging from 380 to 580°C[2]. The product stream is then cooled, and the desired this compound is separated from byproducts and unreacted starting materials, typically by fractional distillation. The molar ratio of the carboxylic acids and the reaction temperature are critical parameters that can be optimized to maximize the yield of the unsymmetrical ketone[2].

Pinacol (B44631) Rearrangement

The pinacol rearrangement provides a classical route to ketones with a rearranged carbon skeleton. While not a direct synthesis of this compound from simple precursors, it is a fundamental organic reaction that can produce similar structural motifs. The IUPAC name for pinacolone (B1678379), a product of this rearrangement, is 3,3-dimethyl-2-butanone[3][4][5].

Conceptual Experimental Protocol:

The pinacol rearrangement involves the treatment of a 1,2-diol (a pinacol) with a strong acid, such as sulfuric acid[5][6]. Protonation of one of the hydroxyl groups leads to the elimination of a water molecule, forming a carbocation. A subsequent 1,2-alkyl or 1,2-aryl shift results in the formation of a more stable carbocation, which upon deprotonation of the remaining hydroxyl group, yields the ketone product[3][5]. For the synthesis of a ketone with the specific structure of this compound via a pinacol-type rearrangement, a custom-designed diol precursor would be necessary.

Purification

Fractional distillation is the most common and effective method for the purification of this compound[7][8]. This technique separates compounds based on differences in their boiling points. Given that potential impurities from the synthesis may have boiling points close to that of the desired product, a fractionating column with a sufficient number of theoretical plates is recommended to achieve high purity.

General Fractional Distillation Protocol:

-

The crude this compound is placed in a round-bottom flask with boiling chips or a magnetic stir bar.

-

A fractionating column is attached to the flask, followed by a condenser and a collection flask.

-

The apparatus is heated gently. The vapor rises through the fractionating column, where it undergoes multiple condensation and vaporization cycles, enriching the vapor with the more volatile component (lower boiling point).

-

The temperature at the top of the column is monitored. The fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 125-130 °C) is collected as the purified product[1].

Analytical Methods for Purity Assessment

The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It can be used to quantify the purity of this compound and identify any impurities present[9].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are invaluable for confirming the chemical structure of this compound and assessing its purity. The chemical shifts, splitting patterns, and integration of the peaks in the NMR spectra provide detailed information about the molecular structure[10][11][12][13].

Logical Workflow for Sourcing and Quality Control

The following diagram illustrates a logical workflow for researchers to source and verify the quality of this compound for their specific needs.

Caption: Sourcing and Quality Control Workflow.

Synthesis and Purification Workflow

The diagram below outlines a general workflow for the synthesis and subsequent purification of this compound.

Caption: Synthesis and Purification Workflow.

References

- 1. This compound 99 590-50-1 [sigmaaldrich.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. byjus.com [byjus.com]

- 4. Pinacolone - Wikipedia [en.wikipedia.org]

- 5. What is Pinacol Pinacolone Rearrangement?_Chemicalbook [chemicalbook.com]

- 6. Pinacol pinacolone rearrangement ppt. | PPTX [slideshare.net]

- 7. Purification [chem.rochester.edu]

- 8. chembam.com [chembam.com]

- 9. This compound | C7H14O | CID 11546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound(590-50-1) 1H NMR spectrum [chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. Solved (b) Give brief explanation for the statements below. | Chegg.com [chegg.com]

Gas-Phase Reaction of Hydroxyl Radicals with 4,4-Dimethyl-2-pentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated gas-phase reaction between hydroxyl (OH) radicals and 4,4-Dimethyl-2-pentanone, a compound of interest in various industrial and research applications. In the absence of direct experimental data for this specific reaction, this document synthesizes information from studies on analogous ketones and established structure-activity relationships (SARs) to predict reaction kinetics and mechanisms. It further outlines detailed experimental protocols and theoretical approaches that can be employed to rigorously characterize this reaction. This guide is intended to serve as a foundational resource for researchers in atmospheric chemistry, combustion science, and drug development to facilitate further investigation into the atmospheric fate and reactivity of this compound.

Introduction

This compound, also known as methyl neopentyl ketone, is a ketone with the chemical formula (CH₃)₃CCH₂COCH₃[1][2][3][4][5][6][7][8]. Its use in various chemical syntheses and potential for release into the atmosphere necessitates an understanding of its atmospheric chemistry[1][9]. The hydroxyl (OH) radical is the primary daytime oxidant in the troposphere, initiating the degradation of most volatile organic compounds (VOCs)[1][10]. Therefore, the reaction of OH radicals with this compound is a critical first step in determining its atmospheric lifetime, potential for long-range transport, and contribution to the formation of secondary pollutants such as ozone and secondary organic aerosol (SOA).

Currently, a review of the scientific literature reveals no specific experimental or theoretical studies on the gas-phase reaction of OH radicals with this compound. However, extensive research on the reactions of OH radicals with other aliphatic ketones provides a strong basis for predicting its reactivity and degradation pathways[1][10][11]. This guide will leverage this existing knowledge to provide a detailed technical overview.

Predicted Reaction Kinetics and Mechanism

The reaction of OH radicals with saturated ketones, such as this compound, is expected to proceed primarily through hydrogen atom abstraction from the various C-H bonds in the molecule. The presence of the carbonyl group influences the reactivity of the adjacent C-H bonds.

Structure-Activity Relationship (SAR) Estimation of the Rate Constant

Structure-activity relationships are valuable tools for estimating the rate constants of OH radical reactions with organic compounds in the absence of experimental data[3][12][13]. These methods are based on the principle of group additivity, where the overall rate constant is the sum of the rate constants for H-atom abstraction from different groups in the molecule, modified by the effects of neighboring functional groups.

For this compound, the potential sites for hydrogen abstraction are the methyl group adjacent to the carbonyl group (-COCH₃), the methylene (B1212753) group (-CH₂-), and the three methyl groups of the tert-butyl moiety (-C(CH₃)₃). The rate of abstraction is influenced by the bond dissociation energy of the C-H bond and steric hindrance.

Table 1: Estimated Rate Constants for H-Abstraction from this compound by OH Radicals at 298 K

| Hydrogen Abstraction Site | Group | Estimated Partial Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| C1 (methyl) | -COCH₃ | 1.0 x 10⁻¹³ |

| C3 (methylene) | -CH₂- | 1.7 x 10⁻¹² |

| C5 (tert-butyl methyls) | -CH₃ (tertiary) | 4.1 x 10⁻¹³ (per -CH₃ group) |

| Total Estimated Rate Constant | ~3.2 x 10⁻¹² |

Note: These values are estimates based on established SARs and data for similar ketones. Experimental verification is required.

The estimated total rate constant suggests a relatively moderate reactivity with OH radicals. Based on this, the atmospheric lifetime (τ) of this compound with respect to reaction with OH radicals can be estimated using the following equation:

τ = 1 / (kOH * [OH])

Assuming a typical global average OH concentration of 1 x 10⁶ molecules cm⁻³, the estimated atmospheric lifetime would be approximately 3.6 days.

Proposed Reaction Mechanism

The primary reaction mechanism is expected to be hydrogen abstraction, leading to the formation of a water molecule and an organic radical. The subsequent fate of the organic radical in the atmosphere will involve rapid reaction with molecular oxygen (O₂) to form a peroxy radical (RO₂). This peroxy radical can then undergo further reactions, for example, with nitric oxide (NO) or other peroxy radicals, leading to a variety of oxygenated products.

Experimental Protocols for Kinetic Studies

To determine the rate constant for the reaction of OH radicals with this compound, established experimental techniques such as flash photolysis-resonance fluorescence (FP-RF) or relative rate methods can be employed.

Flash Photolysis-Resonance Fluorescence (FP-RF) Method

This is an absolute method for determining reaction rate constants.

Objective: To measure the bimolecular rate constant for the reaction OH + this compound → products.

Apparatus:

-

Photolysis Source: A pulsed excimer laser (e.g., ArF at 193 nm or KrF at 248 nm) or a flash lamp.

-

Reaction Cell: A temperature-controlled quartz or stainless steel reactor with optical ports for the photolysis and detection beams.

-

OH Radical Source: Photolysis of a precursor molecule, typically H₂O₂, N₂O/H₂O, or O₃/H₂O mixtures.

-

OH Detection System: A resonance fluorescence system consisting of an OH resonance lamp (e.g., microwave discharge through a low-pressure Ar/H₂O mixture) to excite OH radicals (A²Σ⁺ ← X²Πᵢ transition) and a photomultiplier tube (PMT) with appropriate filters to detect the subsequent fluorescence.

-

Gas Handling System: Mass flow controllers to precisely control the flow of the ketone, OH precursor, and bath gas (e.g., He, N₂, or air).

-

Data Acquisition: A fast oscilloscope or a photon counting system to record the time-resolved decay of the OH fluorescence signal.

Procedure:

-

A mixture of the OH precursor, this compound, and a bath gas is flowed through the reaction cell at a constant temperature and pressure.

-

The photolysis source is fired, generating a pulse of OH radicals.

-

The decay of the OH radical concentration is monitored in real-time by resonance fluorescence.

-

Experiments are performed under pseudo-first-order conditions, where the concentration of this compound is in large excess of the initial OH radical concentration.

-

The observed first-order decay rate of OH (k') is measured at different concentrations of this compound.

-

A plot of k' versus the concentration of this compound yields a straight line with a slope equal to the bimolecular rate constant (kOH).

Table 2: Typical Experimental Parameters for FP-RF Studies

| Parameter | Value |

| Temperature Range | 250 - 400 K |

| Pressure Range | 25 - 760 Torr |

| Bath Gas | He, N₂, or Air |

| [this compound] | (1 - 20) x 10¹⁴ molecules cm⁻³ |

| [OH]₀ | (1 - 10) x 10¹¹ molecules cm⁻³ |

| Photolysis Wavelength | 193 nm or 248 nm |

| Detection Method | Laser-Induced Fluorescence (LIF) or Resonance Fluorescence (RF) |

Relative Rate Method

This method involves measuring the rate of disappearance of this compound relative to a reference compound for which the rate constant of its reaction with OH radicals is well-known.

Objective: To determine the rate constant for the reaction of OH with this compound relative to a known reference reaction.

Apparatus:

-

Reaction Chamber: A large volume (e.g., > 500 L) Teflon or quartz chamber.

-

OH Radical Source: Photolysis of methyl nitrite (B80452) (CH₃ONO) in the presence of NO or photolysis of H₂O₂.

-

Light Source: A bank of blacklamps or a solar simulator.

-

Analytical Instrumentation: Gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS), or proton-transfer-reaction mass spectrometry (PTR-MS) to monitor the concentrations of this compound and the reference compound.

Procedure:

-

A mixture of this compound, a reference compound (e.g., isoprene (B109036) or another ketone with a well-characterized rate constant), and the OH precursor is introduced into the reaction chamber.

-

The light source is turned on to initiate the generation of OH radicals.

-

The concentrations of this compound and the reference compound are monitored over time.

-

The rate constant for the reaction of OH with this compound (kketone) is determined from the following relationship:

ln([ketone]₀ / [ketone]t) / ln([ref]₀ / [ref]t) = kketone / kref

where [ ]₀ and [ ]t are the concentrations at the beginning and at time t, respectively, and kref is the known rate constant for the reference compound.

Theoretical and Computational Approaches

In conjunction with experimental studies, theoretical calculations can provide valuable insights into the reaction mechanism and kinetics.

-

Quantum Chemical Calculations: Methods such as Density Functional Theory (DFT) and high-level ab initio methods (e.g., CCSD(T)) can be used to calculate the geometries of reactants, transition states, and products, as well as the corresponding energies. This allows for the determination of reaction barriers and enthalpies.

-

Transition State Theory (TST): TST can be used to calculate the reaction rate constants from the computed potential energy surface.

Conclusion

While direct experimental data for the gas-phase reaction of OH radicals with this compound is currently unavailable, this technical guide provides a robust framework for understanding and investigating this important atmospheric process. Based on structure-activity relationships, the reaction is predicted to proceed via hydrogen abstraction with a rate constant of approximately 3.2 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K, leading to an estimated atmospheric lifetime of several days. The detailed experimental protocols and theoretical approaches outlined herein offer a clear path forward for researchers to obtain the necessary kinetic and mechanistic data. Such data will be crucial for accurately modeling the atmospheric fate of this compound and its impact on air quality.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. digital.csic.es [digital.csic.es]

- 3. A structure-activity relationship for the estimation of rate constants for the gas-phase reactions of OH radicals with organic compounds | Semantic Scholar [semanticscholar.org]

- 4. caprysses.fr [caprysses.fr]

- 5. mdpi.com [mdpi.com]

- 6. srd.nist.gov [srd.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Gas-Phase Kinetic Investigation of the OH-Initiated Oxidation of a Series of Methyl-Butenols under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acp.copernicus.org [acp.copernicus.org]

- 10. Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. acp.copernicus.org [acp.copernicus.org]

- 13. Structure–activity relationship for the estimation of OH-oxidation rate constants of carbonyl compounds in the aqueous … [ouci.dntb.gov.ua]

Use of 4,4-Dimethyl-2-pentanone as a starting reagent in organic synthesis

An In-depth Examination of 4,4-Dimethyl-2-pentanone as a Versatile Starting Reagent in the Synthesis of Complex Organic Molecules for Research and Drug Development

Introduction

This compound, also known as methyl neopentyl ketone, is a sterically hindered ketone that serves as a valuable building block in organic synthesis. Its unique structural feature, the neopentyl group adjacent to the carbonyl, introduces significant steric bulk, which influences its reactivity and the stereochemical outcome of its transformations. This technical guide provides a comprehensive overview of the use of this compound as a starting reagent in a variety of key organic reactions, with a focus on its applications in the synthesis of complex molecules relevant to researchers, scientists, and drug development professionals. This document details experimental protocols, presents quantitative data, and visualizes reaction pathways to facilitate its practical application in the laboratory.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting reagent is crucial for its effective use in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 590-50-1 |

| Molecular Formula | C₇H₁₄O |

| Molecular Weight | 114.19 g/mol |

| Boiling Point | 125-130 °C |

| Density | 0.809 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.404 |

Core Synthetic Applications

This compound's carbonyl group and α-protons allow it to participate in a wide range of organic reactions. The steric hindrance imparted by the neopentyl group can be strategically exploited to control selectivity in various transformations.

Grignard Reactions: Synthesis of Sterically Hindered Tertiary Alcohols

Grignard reactions involving this compound provide a straightforward route to sterically encumbered tertiary alcohols. A notable example is the synthesis of 3,4,4,5-tetramethyl-3-hexanol.[1] The general workflow for this type of reaction is depicted below.

Caption: General workflow for the Grignard reaction with this compound.

Experimental Protocol: Synthesis of 3,4,4,5-Tetramethyl-3-hexanol

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with magnesium turnings (1.2 equivalents).

-

Grignard Reagent Formation: A solution of the appropriate alkyl halide (e.g., 2-bromopropane, 1.1 equivalents) in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated, and the mixture is stirred until the magnesium is consumed.

-

Addition of Ketone: A solution of this compound (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C.

-

Reaction and Workup: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or distillation to afford the desired tertiary alcohol.

| Product | Grignard Reagent | Yield (%) |

| 3,4,4,5-Tetramethyl-3-hexanol | Isopropylmagnesium bromide | Not specified |

Wittig Reaction: Synthesis of Substituted Alkenes

The Wittig reaction provides a reliable method for the conversion of the carbonyl group of this compound into a carbon-carbon double bond, yielding sterically hindered alkenes. The reaction proceeds through the formation of a phosphorus ylide, which then reacts with the ketone.[2] Even sterically hindered ketones can be converted to their methylene (B1212753) derivatives using the Wittig reagent.[3]

Caption: General workflow for the Wittig reaction with this compound.

Experimental Protocol: General Procedure for the Wittig Reaction

-

Ylide Generation: To a suspension of a phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, a solution of a strong base (e.g., n-butyllithium, 1.05 equivalents) is added dropwise. The mixture is allowed to warm to 0 °C and stirred for 1 hour.

-

Reaction with Ketone: The reaction mixture is cooled back to -78 °C, and a solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise.

-

Reaction Progression: The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Workup and Purification: The reaction is quenched with water, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography to yield the alkene.

| Ylide | Product | Yield (%) |

| Methylenetriphenylphosphorane | 2,4,4-Trimethyl-1-pentene | Not specified |

Aldol (B89426) Condensation: Formation of β-Hydroxy Ketones and α,β-Unsaturated Ketones

This compound can undergo aldol condensation reactions, acting as the enolate precursor. Due to the steric hindrance of the neopentyl group, crossed aldol condensations with non-enolizable aldehydes, such as benzaldehyde (B42025) derivatives (Claisen-Schmidt condensation), are generally more efficient than self-condensation.[4]

Caption: General workflow for the crossed aldol condensation of this compound.

Experimental Protocol: General Procedure for Claisen-Schmidt Condensation

-

Reaction Setup: A solution of this compound (1.0 equivalent) and a non-enolizable aldehyde (e.g., benzaldehyde, 1.1 equivalents) in ethanol (B145695) is prepared in a round-bottom flask.

-

Base Addition: An aqueous solution of sodium hydroxide (B78521) (2.0 equivalents) is added dropwise to the stirred solution at room temperature.

-

Reaction and Precipitation: The reaction is stirred for several hours, during which the product may precipitate.

-

Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold ethanol and water, and then recrystallized to afford the pure α,β-unsaturated ketone.

| Aldehyde | Product | Yield (%) |

| 4-Methoxybenzaldehyde | (E)-1-(4-methoxyphenyl)-5,5-dimethyl-1-hexen-3-one | Not specified |

Reduction Reactions: Synthesis of Chiral Alcohols

The reduction of the carbonyl group in this compound to a secondary alcohol, 4,4-Dimethyl-2-pentanol, is a fundamental transformation. Asymmetric reduction strategies are of particular interest as they provide access to chiral building blocks for the synthesis of enantiomerically pure compounds.

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation using chiral ruthenium-diphosphine/diamine complexes is a highly efficient method for the enantioselective reduction of ketones.[5]

Caption: Catalytic asymmetric hydrogenation of this compound.

Experimental Protocol: Asymmetric Hydrogenation of this compound

-

Catalyst Preparation: In a glovebox, a pressure vessel is charged with the chiral ruthenium catalyst (e.g., RuCl₂--INVALID-LINK--, 0.05 mol%).

-

Reaction Mixture: A solution of this compound in a suitable solvent (e.g., methanol) is added to the vessel.

-

Hydrogenation: The vessel is sealed, removed from the glovebox, and pressurized with hydrogen gas (e.g., 9 atm). The reaction is stirred at room temperature for a specified time (e.g., 24 hours).

-

Workup and Analysis: The pressure is released, and the solvent is removed under reduced pressure. The enantiomeric excess (ee) of the resulting alcohol is determined by chiral gas chromatography or HPLC.

| Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| RuCl₂--INVALID-LINK-- | (S)-3,3-dimethyl-2-butanol | 20 | 14 |

Note: The reported data is for the analogous pinacolone (B1678379), highlighting the challenge of reducing sterically hindered ketones.[5]

Applications in the Synthesis of Bioactive Molecules

While direct applications of this compound in drug synthesis are not extensively documented in readily available literature, its derivatives and structurally related compounds, such as pinacolone, are important intermediates in the agrochemical and pharmaceutical industries. For instance, pinacolone is a precursor for the synthesis of various fungicides and herbicides, including triadimefon (B1683231) and paclobutrazol.[6][7] The synthetic methodologies described in this guide for this compound can be applied to generate novel, sterically hindered scaffolds for evaluation in drug discovery programs. The synthesis of antiviral and anticancer agents often involves the use of complex heterocyclic and carbocyclic frameworks, where the introduction of sterically demanding groups can modulate biological activity and pharmacokinetic properties.[4]

Conclusion